molecular formula C17H15NO2S B2669724 5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione CAS No. 638143-11-0

5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B2669724
CAS No.: 638143-11-0
M. Wt: 297.37
InChI Key: FREQJMOEDUGQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is a research chemical belonging to the thiazolidine-2,4-dione (TZD) class of heterocyclic compounds. This scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse biological activities and is a key pharmacophore in the development of therapeutic agents . TZD derivatives are primarily investigated for their role as antidiabetic agents. They function as insulin sensitizers by acting on the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . Activation of this nuclear receptor regulates the transcription of genes involved in glucose homeostasis and lipid metabolism, thereby improving insulin resistance and lowering blood glucose levels . Beyond their hypoglycemic potential, TZD-based compounds demonstrate significant antimicrobial properties. Their mechanism of action is linked to the inhibition of cytoplasmic Mur ligases (MurC, MurD, MurE, MurF), which are essential enzymes for bacterial cell wall biosynthesis . This makes them promising candidates for research into novel antibiotics. Additionally, the TZD scaffold exhibits antioxidant activity, which is attributed to its ability to scavenge reactive oxygen species (ROS) . The specific substitutions at the N3 and C5 positions of the TZD ring, such as the benzyl and p-methylphenyl groups in this compound, are critical for modulating its biological activity, binding affinity, and selectivity . This compound is provided for research purposes only, to support investigations in pharmacology, medicinal chemistry, and drug discovery. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-12-7-9-14(10-8-12)18-16(19)15(21-17(18)20)11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREQJMOEDUGQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322269
Record name 5-benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663259
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

638143-11-0
Record name 5-benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of benzylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to form the thiazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiazolidinedione ring undergoes oxidation to form sulfoxides or sulfones. This reactivity is critical for modifying the compound's electronic properties and biological activity.

Key reagents and conditions :

  • Hydrogen peroxide (H₂O₂) : Mild oxidizing agent for sulfoxide formation .

  • m-Chloroperbenzoic acid (mCPBA) : Stronger oxidant for sulfone synthesis.

Experimental findings :

  • Oxidation at the sulfur atom increases polarity and alters binding interactions in biological systems. For example, sulfone derivatives of thiazolidinediones show enhanced inhibitory effects on mitochondrial pyruvate carriers compared to non-oxidized analogs .

Reduction Reactions

The imine and carbonyl groups in the structure are susceptible to reduction, enabling access to saturated derivatives.

Key reagents and conditions :

  • Sodium borohydride (NaBH₄) : Selectively reduces imine bonds without affecting the thiazolidinedione ring .

  • Lithium aluminum hydride (LiAlH₄) : Strong reducing agent for carbonyl groups, yielding secondary alcohols.

Table 1: Reduction Products and Applications

Starting MaterialReagentProductApplication
Thiazolidinedione coreNaBH₄Partially saturated thiazolidineIntermediate for further functionalization
Benzylidene derivativeLiAlH₄5-Benzyl-thiazolidine-2,4-diolPotential antidiabetic agent

Substitution Reactions

The 3- and 5-positions of the thiazolidinedione ring are hotspots for nucleophilic substitution, enabling structural diversification.

Nucleophilic Substitution at the 3-Position

The nitrogen atom at position 3 can undergo alkylation or acylation:

  • Alkylation : Reaction with ethyl chloroacetate in acetone forms ethyl esters, which are precursors to hydrazides .

  • Acylation : Benzoyl chloride introduces aromatic groups, enhancing π-stacking interactions in drug-receptor binding.

Knoevenagel Condensation at the 5-Position

The 5-methylene group reacts with aldehydes to form benzylidene derivatives, a key step in synthesizing bioactive analogs:

  • Conditions : Piperidine-catalyzed condensation in toluene under reflux .

  • Example : Reaction with 4-methylbenzaldehyde yields 5-(4-methylbenzylidene) derivatives, which show improved α-glucosidase inhibition compared to parent compounds.

Comparative Reactivity of Structural Analogs

Substituents significantly influence reaction outcomes:

Table 2: Reactivity Trends in Thiazolidinedione Derivatives

Derivative TypeReactivity with mCPBAReduction StabilitySubstitution Efficiency
5-Benzylidene (e.g., 3)High (forms sulfones)ModerateExcellent (via Knoevenagel)
5-Benzyl (e.g., parent)LowHighLimited
3-SubstitutedVariableDepends on R groupHigh (alkylation)

Research highlights :

  • 5-Benzylidene derivatives exhibit superior oxidative stability and higher binding affinity to PPARγ receptors compared to 5-benzyl analogs .

  • Substituents at the 3-position (e.g., acetic acid ethyl esters) improve solubility and metabolic stability .

Scientific Research Applications

Pharmacological Applications

1. Antidiabetic Properties

Thiazolidinediones, including 5-benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione, are primarily recognized for their role in managing diabetes mellitus type 2. These compounds function as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), enhancing insulin sensitivity and reducing blood glucose levels. Research has shown that derivatives of thiazolidinediones can improve metabolic parameters in models of diabetes, such as Drosophila melanogaster, where they positively influenced survival and lifespan under high-fat diet conditions .

2. Anticancer Activity

Emerging studies indicate that thiazolidinedione derivatives possess anticancer properties. They have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting angiogenesis. For instance, certain thiazolidinediones have demonstrated efficacy against breast cancer cells by modulating key signaling pathways involved in tumor growth .

3. Antimicrobial Effects

The antimicrobial potential of thiazolidinediones has also been investigated. These compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting critical enzymatic processes necessary for microbial survival .

Synthetic Methodologies

1. Green Synthesis Techniques

Recent advancements in synthetic methodologies emphasize environmentally friendly approaches to synthesizing thiazolidinedione derivatives. For example, the use of deep eutectic solvents as both solvents and catalysts has been explored to enhance reaction efficiency while minimizing environmental impact. This method has yielded various thiazolidinedione derivatives with significant biological activities .

2. Structure-Activity Relationship Studies

Quantitative structure–activity relationship (QSAR) models have been developed to understand the relationship between chemical structure and biological activity in thiazolidinediones. These models assist in predicting the efficacy of new derivatives based on their structural features, facilitating the design of more potent compounds .

Case Studies

Study Focus Findings
Drosophila Study Effect on Longevity5-Benzylidene derivatives improved lifespan and metabolic health in high-fat diet models.
Anticancer Research Breast Cancer CellsThiazolidinedione derivatives inhibited cell proliferation and induced apoptosis in vitro.
Antimicrobial Activity Pathogen InhibitionDemonstrated significant activity against various bacterial strains, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism.

Comparison with Similar Compounds

Structural Modifications at Position 5

The 5-position is critical for biological activity and physicochemical properties. Key analogs include:

Compound 5-Substituent Key Features/Activity Reference
Target Compound Benzyl Lipophilic; potential CNS activity N/A
5-(4-Fluorobenzylidene)-TZD 4-Fluorobenzylidene Enhanced electronic effects
5-(2,4-Dichlorobenzylidene)-TZD 2,4-Dichlorobenzylidene Increased halogenated lipophilicity
5-(3-Chlorobenzylidene)-TZD 3-Chlorobenzylidene Moderate antimicrobial activity
5-(Acridin-9-ylmethylene)-TZD Acridine-linked methylene DNA intercalation potential

Key Observations :

  • Lipophilicity : Halogenated or bulky groups (e.g., acridine in ) increase logP values, influencing membrane permeability.
  • Biological Activity : Antimicrobial and antidiabetic activities correlate with substituent polarity and size .

Structural Modifications at Position 3

The 3-position often determines target selectivity. Notable examples:

Compound 3-Substituent Key Features/Activity Reference
Target Compound 4-Methylphenyl Moderate steric bulk N/A
Pioglitazone Impurity I 4-Hydroxybenzyl Reduced metabolic stability
3-Coumarinyl-TZD Coumarinyl-methyl Antioxidant activity (DPPH assay)
3-(4-Bromo-benzyl)-TZD 4-Bromo-benzyl Enhanced halogen bonding potential

Key Observations :

  • Steric Effects : Bulky groups like 4-methylphenyl (target compound) or coumarinyl may hinder receptor binding but improve selectivity.
  • Metabolic Stability : Hydroxybenzyl groups (as in pioglitazone impurities ) are prone to glucuronidation, reducing half-life.

Biological Activity

5-Benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is a member of the thiazolidinedione class, known for its diverse biological activities. This compound has garnered attention for its potential applications in antimicrobial, antifungal, anticancer, and metabolic regulation. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Synthesis

The structural formula of this compound includes a thiazolidine ring and two carbonyl groups (dione), which are critical for its biological activity. The synthesis typically involves the reaction of benzylamine with 4-methylbenzaldehyde to form an imine intermediate, followed by cyclization with thioglycolic acid under controlled conditions using solvents like ethanol or methanol.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. In vitro studies have shown that this compound can inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans .

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC) µg/mL
S. aureus32
E. coli64
C. albicans16

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Specifically, derivatives of thiazolidinediones have shown significant antiproliferative activity against breast cancer (MCF-7) and leukemia (K562) cell lines . The mechanism appears to involve cell cycle arrest and induction of apoptosis through interactions with PPARγ receptors .

Table 2: Anticancer Activity Against Selected Cell Lines

Cell LineIC50 (µM)
MCF-715
K56220
A54925

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The compound is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. This activation can lead to improved insulin sensitivity and metabolic regulation in diabetic models .

Case Studies

A notable case study involved the evaluation of various thiazolidinedione derivatives in Drosophila melanogaster models. These studies highlighted that certain derivatives could enhance mitochondrial function and improve metabolic health in high-fat diet conditions. Specifically, compounds demonstrated a positive effect on longevity and metabolic changes associated with mitochondrial pyruvate carrier inhibition .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for 5-benzyl-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione?

  • Synthesis : The compound can be synthesized via the Knoevenagel condensation reaction. A typical procedure involves reacting 1,3-thiazolidine-2,4-dione with substituted aromatic aldehydes (e.g., 4-methylbenzaldehyde) in ethanol using piperidine as a catalyst. The benzyl group is introduced via nucleophilic substitution or alkylation steps .
  • Characterization : Structural confirmation is achieved using 1^1H NMR (e.g., aromatic proton signals at δ 7.2–7.4 ppm), 13^{13}C NMR (carbonyl peaks at ~170–175 ppm), mass spectrometry (HRMS for molecular ion validation), and elemental analysis. Melting points (e.g., 218–220°C for analogous compounds) are also critical for purity assessment .

Q. What biological activities are associated with 1,3-thiazolidine-2,4-dione derivatives, and how are they evaluated?

  • Activities : These derivatives exhibit antioxidant (DPPH radical scavenging), hypolipidemic (PPAR-γ modulation), and antimicrobial properties. For example, substituted benzylidene analogs show IC50_{50} values of 10–50 μM in DPPH assays .
  • Evaluation Methods :

  • Antioxidant : DPPH assay with absorbance measured at 517 nm .
  • Hypolipidemic : In vivo lipid profiling in rodent models and in vitro PPAR-γ receptor binding assays .
  • Cytotoxicity : MTT assay (e.g., IC50_{50} determination in cell lines) .

Advanced Research Questions

Q. How can crystallographic data and computational tools resolve structural ambiguities in thiazolidinedione derivatives?

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL refinement provides bond lengths, angles, and stereochemistry. For example, SHELX programs are robust for small-molecule refinement, even with twinned data .
  • Computational Tools : Density Functional Theory (DFT) calculations validate electronic structures, while molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like PPAR-γ .

Q. How should researchers address contradictions in bioactivity data across different assay systems?

  • Case Study : A study showed variable antimicrobial activity (e.g., species-dependent MIC values ranging from 3–19 μg/mL). Possible reasons include:

  • Assay Conditions : pH, temperature, or solvent effects (e.g., DMSO concentration in cell-based assays).
  • Species-Specific Targets : Differences in enzyme active sites or membrane permeability .
    • Mitigation : Normalize data using positive controls (e.g., ciprofloxacin for bacteria) and replicate assays across independent labs.

Q. What strategies optimize regioselectivity in multi-step syntheses of thiazolidinedione derivatives?

  • Key Steps :

  • Knoevenagel Condensation : Use electron-deficient aldehydes (e.g., nitro-substituted) to enhance electrophilicity and yield (>80% with piperidine catalysis) .
  • Benzylation : Control reaction temperature (60–80°C) to minimize byproducts.
    • Analytical Support : Monitor intermediates via TLC and HPLC to confirm regiochemistry .

Q. How do storage conditions and molecular modifications impact the stability of thiazolidinedione derivatives?

  • Stability Factors :

  • Light/Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Oxidative Sensitivity : Avoid exposure to oxidizing agents; use argon/vacuum sealing for long-term storage .
    • Structural Tweaks : Introducing electron-withdrawing groups (e.g., –Cl) on the benzyl ring enhances stability by reducing electron density at the thiazolidine core .

Methodological Tables

Table 1 : Representative Synthetic Yields for Analogous Thiazolidinediones

Aldehyde SubstituentCatalystYield (%)Reference
4-MethylphenylPiperidine85
3-NitrophenylPiperidine78
3-ChlorophenylDBU92

Table 2 : DPPH Radical Scavenging Activity of Selected Derivatives

CompoundIC50_{50} (μM)Reference
5-(4-Methoxybenzylidene)12.5
5-(3-Chlorobenzylidene)18.7
Rosiglitazone (Control)8.2

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